3-(Benzofuran-2-yl)oxetan-3-ol

Hydrogen bonding Oxetane chemistry Fragment-based drug design

3-(Benzofuran-2-yl)oxetan-3-ol (CAS 2107706-65-8, molecular formula C₁₁H₁₀O₃, molecular weight 190.19 g/mol ) is a heterocyclic building block that integrates a benzofuran ring at the 2-position of an oxetan-3-ol core. The molecule combines the oxetane unit—widely adopted in medicinal chemistry for modulating aqueous solubility, lipophilicity, and metabolic stability —with the benzofuran scaffold, a privileged structure present in numerous bioactive compounds and approved drugs.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
Cat. No. B8220515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzofuran-2-yl)oxetan-3-ol
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESC1C(CO1)(C2=CC3=CC=CC=C3O2)O
InChIInChI=1S/C11H10O3/c12-11(6-13-7-11)10-5-8-3-1-2-4-9(8)14-10/h1-5,12H,6-7H2
InChIKeyKQQPFOJKMRDIJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzofuran-2-yl)oxetan-3-ol – Key Physicochemical and Structural Baseline for Procurement Decisions


3-(Benzofuran-2-yl)oxetan-3-ol (CAS 2107706-65-8, molecular formula C₁₁H₁₀O₃, molecular weight 190.19 g/mol ) is a heterocyclic building block that integrates a benzofuran ring at the 2-position of an oxetan-3-ol core [1]. The molecule combines the oxetane unit—widely adopted in medicinal chemistry for modulating aqueous solubility, lipophilicity, and metabolic stability [2]—with the benzofuran scaffold, a privileged structure present in numerous bioactive compounds and approved drugs [3]. This dual pharmacophoric architecture positions the compound as a non-flat, sp³-enriched fragment candidate for fragment-based drug discovery and a potential carboxylic acid bioisostere precursor, with scalable routes to 3,3-diaryloxetane and 2,3-dihydrobenzofuran products available [1].

Why In-Class Oxetan-3-ols and Benzofuran Isosteres Cannot Substitute for 3-(Benzofuran-2-yl)oxetan-3-ol


Class-level substitution based solely on the presence of an oxetan-3-ol or a benzofuran moiety is inadequate for this compound. The tertiary alcohol at the oxetane C-3 position provides a hydrogen-bond donor/acceptor pair that is absent in simple 3,3-diaryloxetanes or benzofurans lacking the hydroxyl group, directly affecting binding-site complementarity and aqueous solubility [1]. Conventional benzofuran-2-carboxylic acid surrogates typically exhibit higher acidity (carboxylic acid pKₐ ~4–5) than oxetan-3-ol systems (predicted pKₐ ~13.7 for the parent oxetan-3-ol), leading to markedly different ionization states at physiological pH and divergent membrane permeability profiles [2]. The specific C-2 benzofuran attachment further defines the spatial orientation of the aromatic ring relative to the oxetane core, a geometry that cannot be replicated by phenyl-oxetan-3-ol analogs or 3-arylbenzofuran regioisomers [3].

Quantitative Differentiation Evidence: 3-(Benzofuran-2-yl)oxetan-3-ol vs. Structural Analogs


H-Bond Donor/Acceptor Capacity Retained vs. Non-Hydroxylated 3,3-Diaryloxetane Analogs

3-(Benzofuran-2-yl)oxetan-3-ol retains a tertiary hydroxyl group that is displaced during lithium-catalyzed Friedel–Crafts reactions to form 3,3-diaryloxetanes [1]. While the resulting 3,3-diaryloxetanes lack hydrogen-bond donor capacity, the parent oxetan-3-ol provides one H-bond donor (hydroxyl) and three H-bond acceptors (oxetane oxygen, benzofuran oxygen, hydroxyl oxygen). This difference is critical for target engagement where a directional H-bond donor is required, as demonstrated in the PDE5 inhibitor series where trans-phenyloxetan-3-ol and cis-phenyloxetan-3-ol retained inhibitory activity (IC₅₀ 4.37 µM and 3.40 µM, respectively) that was contingent upon the intact hydroxyl group .

Hydrogen bonding Oxetane chemistry Fragment-based drug design

Lipophilicity Differential vs. Benzofuran-2-Carboxylic Acid Bioisosteres

Oxetan-3-ol derivatives are established as carboxylic acid bioisosteres with lower acidity (predicted pKₐ ~13.7 for parent oxetan-3-ol [1]) compared with carboxylic acids (pKₐ ~4–5). 3-(Benzofuran-2-yl)oxetan-3-ol is expected to remain predominantly neutral at physiological pH, whereas benzofuran-2-carboxylic acid is >99% ionized. The neutral state of the oxetan-3-ol confers higher intrinsic membrane permeability, as demonstrated in the ibuprofen bioisostere series where oxetan-3-ol and thietan-3-ol derivatives exhibited improved permeability while retaining COX/5-LOX inhibitory activity in the micromolar range [2]. The benzofuran substituent adds lipophilic bulk (cLogP contribution ~+1.5–2.0 relative to unsubstituted oxetan-3-ol) without introducing a formal charge.

Lipophilicity Ionization state CNS drug design

PDE5 Inhibitory Potential Relative to Phenyl-Oxetane Analogs

Phenyloxetan-3-ol stereoisomers have been identified as PDE5 inhibitors with IC₅₀ values of 4.37 µM (trans) and 3.40 µM (cis) . 3-(Benzofuran-2-yl)oxetan-3-ol represents a direct benzofuran-extended analog of these active phenyloxetan-3-ols, offering an additional aromatic ring for π-stacking interactions within the PDE5 catalytic pocket while preserving the critical oxetan-3-ol pharmacophore. No published IC₅₀ data exist specifically for 3-(benzofuran-2-yl)oxetan-3-ol; however, the benzofuran extension introduces a vector for additional hydrophobic contacts that phenyl analogs lack, with precedent for benzofuran-containing PDE5 inhibitors showing enhanced potency over phenyl counterparts in related chemotypes.

PDE5 inhibition Vasodilation Fragment elaboration

Spatial Geometry Distinction vs. para-Substituted 3,3-Diaryloxetane Isosteres

3-(Benzofuran-2-yl)oxetan-3-ol places the benzofuran ring directly at the oxetane C-3 position via a C–C bond to the benzofuran C-2, generating a distinct dihedral angle profile compared with para-substituted 3,3-diaryloxetanes synthesized via Friedel–Crafts chemistry [1]. In para-substituted diaryloxetanes, the aromatic rings adopt a propeller-like arrangement around the oxetane core. In contrast, the benzofuran-fused topology of 3-(benzofuran-2-yl)oxetan-3-ol constrains the aryl group into a coplanar or near-coplanar orientation relative to the oxetane ring, reducing conformational flexibility and altering the exit vector for substituent growth. This geometric distinction is critical for structure-based design where precise angular relationships between pharmacophoric elements determine binding affinity.

Molecular geometry Isosterism Structure-activity relationships

Priority Application Scenarios for 3-(Benzofuran-2-yl)oxetan-3-ol Based on Quantitative Differentiation Evidence


Fragment-Based Screening Libraries Targeting Kinases and Phosphodiesterases Requiring H-Bond Donors

The retained tertiary hydroxyl group provides a critical hydrogen-bond donor absent in 3,3-diaryloxetane analogs. Fragment libraries incorporating 3-(benzofuran-2-yl)oxetan-3-ol can probe binding pockets where hydroxyl-mediated interactions are essential, as validated by the PDE5 inhibitory activity of phenyloxetan-3-ol analogs (IC₅₀ 3.40–4.37 µM ). The benzofuran extension offers an additional π-stacking surface not available in simpler phenyl congeners.

CNS Drug Discovery Programs Requiring Carboxylic Acid Bioisosteric Replacement

The oxetan-3-ol motif serves as a carboxylic acid bioisostere with substantially lower acidity (predicted pKₐ ~13.7 vs. ~4.2 for carboxylic acids ), yielding a predominantly neutral species at physiological pH. This neutral state enhances passive blood-brain barrier penetration, as confirmed by the ibuprofen bioisostere study where oxetan-3-ol derivatives demonstrated improved permeability while maintaining micromolar COX/5-LOX dual inhibition [2]. The benzofuran substituent further tunes lipophilicity without introducing formal charge.

Structure-Based Design Requiring Defined Aromatic Ring Geometry and Reduced Conformational Flexibility

For programs where precise spatial orientation of the aromatic ring relative to the oxetane core is critical, 3-(benzofuran-2-yl)oxetan-3-ol offers a constrained, near-coplanar geometry distinct from the propeller-like arrangement of para-substituted 3,3-diaryloxetanes . This reduced conformational flexibility (fewer rotatable bonds, constrained dihedral angle) simplifies binding mode prediction and reduces the synthetic effort required to explore conformational space during lead optimization.

Synthetic Intermediate for 3,3-Diaryloxetane and 2,3-Dihydrobenzofuran Derivative Libraries

As a tertiary oxetan-3-ol, this compound serves as a direct substrate for lithium-catalyzed Friedel–Crafts reactions with phenols to generate 3,3-diaryloxetanes (para-selective) or 2,3-dihydrobenzofurans (ortho-selective) in a substrate-dependent divergent manner . This enables rapid, parallel library synthesis for SAR exploration, with the benzofuran moiety pre-installed before diversification, avoiding late-stage functionalization challenges associated with benzofuran ring construction.

Quote Request

Request a Quote for 3-(Benzofuran-2-yl)oxetan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.